Cas no 2680771-01-9 (4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)

4-Cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid is a specialized organic compound featuring a cyclopentyl group and a reactive allyloxycarbonyl (Alloc) protected amine moiety. Its structure combines a carboxylic acid functionality with an Alloc-protected amino group, making it a versatile intermediate in peptide synthesis and organic transformations. The Alloc group is particularly advantageous for orthogonal deprotection strategies, allowing selective amine liberation under mild conditions, such as palladium-catalyzed deprotection. The cyclopentyl substituent enhances lipophilicity, which may be beneficial in modulating physicochemical properties for pharmaceutical or materials applications. This compound is suited for controlled functionalization in complex molecular architectures.
4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid structure
2680771-01-9 structure
Product Name:4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid
CAS No:2680771-01-9
MF:C13H21NO4
MW:255.31014418602
CID:5649381
PubChem ID:165917443
Update Time:2023-11-27

4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-cyclopentyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
    • EN300-28279912
    • 2680771-01-9
    • 4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid
    • Inchi: 1S/C13H21NO4/c1-2-7-18-13(17)14-11(9-12(15)16)8-10-5-3-4-6-10/h2,10-11H,1,3-9H2,(H,14,17)(H,15,16)
    • InChI Key: LOIPLILTLYWSEM-UHFFFAOYSA-N
    • SMILES: OC(CC(CC1CCCC1)NC(=O)OCC=C)=O

Computed Properties

  • Exact Mass: 255.14705815g/mol
  • Monoisotopic Mass: 255.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 75.6Ų

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Additional information on 4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid

Comprehensive Overview of 4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid (CAS No. 2680771-01-9)

4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid, identified by its CAS No. 2680771-01-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a cyclopentyl group with a prop-2-en-1-yloxy carbonylamino moiety, making it a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to modulate biological pathways. The compound's butanoic acid backbone further enhances its reactivity, enabling it to participate in various coupling reactions.

In recent years, the demand for 4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid has surged due to its relevance in developing small-molecule therapeutics. Its structural attributes align with current trends in targeted drug delivery and precision medicine, topics frequently searched by professionals in the field. The compound's carbonylamino group is particularly noteworthy, as it can form hydrogen bonds with biological targets, a feature often explored in AI-driven drug design. This aligns with the growing interest in computational chemistry and machine learning applications in molecular optimization.

The synthesis of CAS No. 2680771-01-9 involves multi-step organic reactions, including carbamate formation and cyclopentyl group incorporation. These processes are critical for ensuring high purity and yield, which are essential for its use in high-throughput screening assays. The compound's stability under physiological conditions makes it a candidate for in vitro and in vivo studies, addressing common queries about its bioavailability and metabolic stability. Such properties are frequently discussed in forums and publications focused on medicinal chemistry.

Another area of interest is the compound's potential role in peptide mimetics, a hot topic in biotechnology and pharmacology. Its butanoic acid derivative can mimic natural peptide structures, making it valuable for designing enzyme inhibitors or receptor agonists. This application is particularly relevant to researchers investigating neurodegenerative diseases and cancer therapeutics, as these fields often require compounds with specific steric and electronic properties.

From an industrial perspective, 4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid is also explored for its utility in material science. Its ability to form polymers or co-polymers with other monomers is under investigation, especially in the context of biodegradable materials. This aligns with the global push toward sustainable chemistry, a topic dominating search trends in green technology and environmental science.

In summary, CAS No. 2680771-01-9 represents a multifaceted compound with broad applicability across pharmaceuticals, biotechnology, and material science. Its unique structural features and reactivity profile make it a subject of ongoing research, particularly in areas like drug discovery and sustainable materials. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in cutting-edge research.

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